2-(2-Phenylethoxy)adenosine 2-(2-Phenylethoxy)adenosine
Brand Name: Vulcanchem
CAS No.: 131865-79-7
VCID: VC21194713
InChI: InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
SMILES: C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula: C18H21N5O5
Molecular Weight: 387.4 g/mol

2-(2-Phenylethoxy)adenosine

CAS No.: 131865-79-7

Cat. No.: VC21194713

Molecular Formula: C18H21N5O5

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Phenylethoxy)adenosine - 131865-79-7

Specification

CAS No. 131865-79-7
Molecular Formula C18H21N5O5
Molecular Weight 387.4 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1
Standard InChI Key LNJMSJMYTVMMGS-LSCFUAHRSA-N
Isomeric SMILES C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
SMILES C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Canonical SMILES C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator